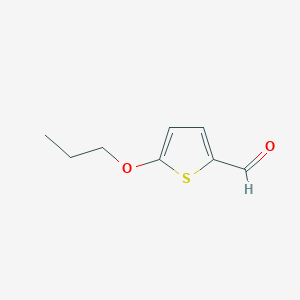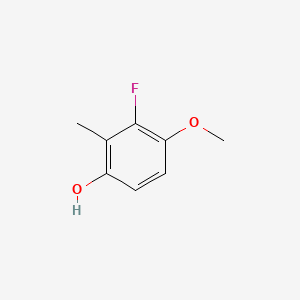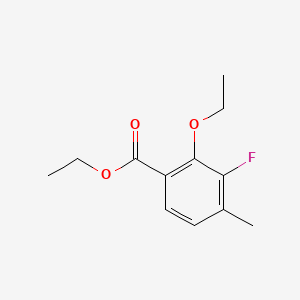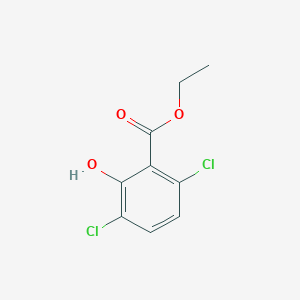
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic ester functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the protection of phenolic hydroxyl groups followed by borylation. A common method includes the bromination of the precursor phenol, followed by benzyl protection and halogen exchange reactions . The final step involves the formation of the boronic ester using pinacol as a stabilizing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to minimize by-products and enhance the overall efficiency of the process .
化学反应分析
Types of Reactions
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halides for substitution reactions. Typical conditions involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
作用机制
The mechanism of action of 2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boron-oxygen bonds. This allows it to act as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, enabling the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Similar in its boronic acid functionality but lacks the additional substituents that provide unique reactivity.
Pinacol Boronic Ester: Shares the boronic ester group but differs in the aromatic substituents, affecting its reactivity and applications.
Uniqueness
2-(3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which enhance its stability and reactivity in various chemical reactions. This makes it particularly valuable in complex organic synthesis and industrial applications .
属性
分子式 |
C20H24BFO4 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC 名称 |
2-(2-fluoro-6-methoxy-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)17-15(23-5)11-12-16(18(17)22)24-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3 |
InChI 键 |
UJSBRVXGZBLESP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)


